molecular formula C12H16FN3O2 B8329544 1-(2-Fluoro-4-nitrophenyl)piperidine-4-ylmethylamine

1-(2-Fluoro-4-nitrophenyl)piperidine-4-ylmethylamine

Cat. No. B8329544
M. Wt: 253.27 g/mol
InChI Key: CIZUKTGUIPYIML-UHFFFAOYSA-N
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Patent
US07671058B2

Procedure details

1N aqueous hydrochloric acid (20 ml) was added to benzylidene[1-(2-fluoro-4-nitrophenyl)piperidine-4-ylmethyl]amine (compound of Reference Example 21; 1.15 g, 3.36 mmol), and the mixture was refluxed for 6 hours. The reaction mixture was washed with ethyl acetate and adjusted to pH=12 by addition of 2N aqueous sodium hydroxide. The water layer was saturated with sodium chloride and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (0.838 g, 98%) as a yellow solid.
Name
benzylidene[1-(2-fluoro-4-nitrophenyl)piperidine-4-ylmethyl]amine
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C(=[N:8][CH2:9][CH:10]1[CH2:15][CH2:14][N:13]([C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=2[F:25])[CH2:12][CH2:11]1)C1C=CC=CC=1>Cl>[F:25][C:17]1[CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[CH:20]=[CH:21][C:16]=1[N:13]1[CH2:12][CH2:11][CH:10]([CH2:9][NH2:8])[CH2:15][CH2:14]1

Inputs

Step One
Name
benzylidene[1-(2-fluoro-4-nitrophenyl)piperidine-4-ylmethyl]amine
Quantity
1.15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NCC1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])F
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
WASH
Type
WASH
Details
The reaction mixture was washed with ethyl acetate
ADDITION
Type
ADDITION
Details
adjusted to pH=12 by addition of 2N aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCC(CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.838 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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